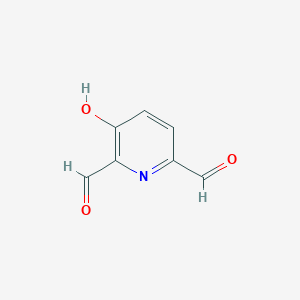
3-Hydroxypyridine-2,6-dicarbaldehyde
概要
説明
3-Hydroxypyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of hydroxyl and aldehyde functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxypyridine-2,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the pyridinization of bio-based furfural in water over a Raney iron catalyst. This method yields 3-hydroxypyridine at a temperature of 120°C with ammonia as the nitrogen source . Another method involves the anti-Wacker-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable biomass derivatives. This approach is environmentally friendly and aligns with the principles of green chemistry. The use of heterogeneous catalysts and mild reaction conditions is emphasized to achieve efficient and sustainable production .
化学反応の分析
Types of Reactions
3-Hydroxypyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
3-Hydroxypyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and functional materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-hydroxypyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarbaldehyde: Similar in structure but lacks the hydroxyl group.
2,6-Diformylpyridine: Another similar compound with two aldehyde groups but no hydroxyl group.
2,6-Pyridinedialdehyde: Similar to 3-hydroxypyridine-2,6-dicarbaldehyde but with different functional group positioning.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
特性
IUPAC Name |
3-hydroxypyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)






![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)






